molecular formula C7H6Cl2N2O2 B130058 N4-hydroxymethyl-2,6-dichloroisonicotinamide CAS No. 149916-44-9

N4-hydroxymethyl-2,6-dichloroisonicotinamide

Cat. No.: B130058
CAS No.: 149916-44-9
M. Wt: 221.04 g/mol
InChI Key: SXJOFWDEQJCYBV-UHFFFAOYSA-N
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Description

N4-hydroxymethyl-2,6-dichloroisonicotinamide is a chemical compound with the molecular formula C7H6Cl2N2O2. It is known for its unique structure, which includes a hydroxymethyl group attached to the nitrogen atom of the isonicotinamide ring, along with two chlorine atoms at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-hydroxymethyl-2,6-dichloroisonicotinamide typically involves the reaction of 2,6-dichloroisonicotinic acid with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2,6-dichloroisonicotinic acid, formaldehyde, ammonia.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.

    Procedure: The 2,6-dichloroisonicotinic acid is dissolved in water, followed by the addition of formaldehyde and ammonia. The mixture is stirred and heated to the desired temperature for several hours.

    Isolation: The product is isolated by filtration, washed with water, and dried under reduced pressure.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The isolated product is then subjected to further purification steps, such as recrystallization, to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N4-hydroxymethyl-2,6-dichloroisonicotinamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated derivative.

    Substitution: The chlorine atoms at the 2 and 6 positions can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

    Oxidation: 2,6-dichloroisonicotinic acid.

    Reduction: 2,6-dichloroisonicotinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N4-hydroxymethyl-2,6-dichloroisonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N4-hydroxymethyl-2,6-dichloroisonicotinamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows the compound to form hydrogen bonds with target molecules, enhancing its binding affinity. The chlorine atoms contribute to the compound’s lipophilicity, facilitating its penetration into biological membranes. These properties enable the compound to modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloroisonicotinic acid
  • 2,6-dichloroisonicotinamide
  • N4-methyl-2,6-dichloroisonicotinamide

Uniqueness

N4-hydroxymethyl-2,6-dichloroisonicotinamide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in synthetic chemistry and a promising candidate for biological studies .

Properties

IUPAC Name

2,6-dichloro-N-(hydroxymethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c8-5-1-4(2-6(9)11-5)7(13)10-3-12/h1-2,12H,3H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJOFWDEQJCYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381951
Record name N4-hydroxymethyl-2,6-dichloroisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149916-44-9
Record name N4-hydroxymethyl-2,6-dichloroisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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